A Comprehensive Technical Guide to the Physicochemical Properties of p-Phenylenediamine
A Comprehensive Technical Guide to the Physicochemical Properties of p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (PPD), systematically named benzene-1,4-diamine, is an aromatic amine of significant industrial and research interest.[1][2] It presents as a white to light purple crystalline solid that darkens upon exposure to air due to oxidation.[1][3][4][5] This compound is a cornerstone in the manufacturing of a wide array of products, including permanent hair dyes, high-strength aramid fibers like Kevlar, rubber antioxidants, and photographic developing agents.[1][3][4][6] Despite its utility, PPD is also a well-documented potent skin sensitizer, capable of causing severe allergic contact dermatitis.[3] A thorough understanding of its physicochemical properties is therefore critical for its safe handling, effective application, and for the development of novel derivatives and formulations in various scientific and industrial fields.
This technical guide provides an in-depth overview of the core physicochemical properties of p-Phenylenediamine, detailed experimental protocols for their determination, and visualizations of key chemical and biological pathways involving the molecule.
Core Physicochemical Properties
The fundamental physicochemical characteristics of p-Phenylenediamine are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties of p-Phenylenediamine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [2][3] |
| Appearance | White to light purple crystalline solid; darkens on exposure to air. | [1][3][4][5] |
| Melting Point | 145–147 °C (293–297 °F; 418–420 K) | [3][7] |
| Boiling Point | 267 °C (513 °F; 540 K) at 760 mmHg | [3][5][7] |
| Density | 1.135 g/cm³ (at 20°C) | [4] |
| Vapor Pressure | <1 mmHg (at 20-21°C) | [3][5][7] |
| Vapor Density | 3.72 (relative to air) | [5] |
| Flash Point | 156 °C (313 °F) - closed cup | [8] |
| Autoignition Temp. | 400 °C (752 °F) | [1][8] |
Table 2: Solubility and Partitioning of p-Phenylenediamine
| Property | Value | Source(s) |
| Water Solubility | Approx. 4% at 24°C (75°F); increases with temperature. | [1][3][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, chloroform, and benzene. | [3][4] |
| pKa (Conjugate Acid) | 6.2 - 6.31 (at 20°C) | [1][7] |
| Log Kₒw (logP) | -0.25 to -0.3 | [1][3] |
Table 3: Spectroscopic Data of p-Phenylenediamine
| Spectroscopic Data | Key Features | Source(s) |
| FT-IR (Infrared) | Sharp bands around 3498 and 3450 cm⁻¹ due to N-H stretching modes of the NH₂ group. A strong band near 1605 cm⁻¹ corresponds to N-H bending. | [9] |
| ¹H NMR (Proton NMR) | In deuterated DMSO, signals appear at approximately δ 6.31 (aromatic protons) and a broader signal at δ 3.37 (protons of the -NH₂ group). | [10] |
| Ionization Potential | 6.89 eV | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of p-Phenylenediamine are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of p-Phenylenediamine can be accurately determined using a capillary melting point apparatus.
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Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.
-
Procedure:
-
A small sample of p-Phenylenediamine is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 145 °C).
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The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. This range represents the melting point.
-
Determination of Solubility
The solubility of p-Phenylenediamine in water and organic solvents can be determined by the equilibrium saturation method.
-
Apparatus: Vials with screw caps, analytical balance, magnetic stirrer, centrifuge, filtration apparatus, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of p-Phenylenediamine is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After stirring, the suspension is centrifuged to separate the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm).
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The concentration of p-Phenylenediamine in the filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The solubility is expressed in g/100 mL or mol/L.
-
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of the conjugate acid of p-Phenylenediamine.
-
Apparatus: pH meter with a calibrated glass electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known quantity of p-Phenylenediamine is dissolved in a known volume of deionized water to create a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
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A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the p-Phenylenediamine has been protonated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid p-Phenylenediamine is typically obtained using the KBr pellet technique.
-
Apparatus: FTIR spectrometer, hydraulic press, pellet die, agate mortar and pestle, infrared-grade potassium bromide (KBr).
-
Procedure:
-
Approximately 1-2 mg of p-Phenylenediamine and 100-200 mg of dry KBr powder are combined in an agate mortar.
-
The mixture is thoroughly ground and mixed until a fine, homogeneous powder is obtained.
-
A portion of the powder is transferred to a pellet die.
-
The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.
-
The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is collected first for correction.[11]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the p-Phenylenediamine molecule.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
A small amount of p-Phenylenediamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The NMR tube is placed in the spectrometer's probe.
-
The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.
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Key Signaling and Logical Pathways
The following diagrams, created using the DOT language, illustrate critical pathways involving p-Phenylenediamine.
Oxidation Pathway in Hair Dyeing
The primary function of p-Phenylenediamine in permanent hair dyes involves its oxidation in the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), and a coupling agent to form larger, colored molecules that are trapped within the hair shaft.
Caption: Oxidation and coupling pathway of p-Phenylenediamine in permanent hair dye formulations.
Metabolic Pathway in the Human Body
When absorbed, p-Phenylenediamine is primarily metabolized in the liver and skin through acetylation, a detoxification process.
Caption: Primary metabolic pathway of p-Phenylenediamine via N-acetylation.
Mechanism of Allergic Contact Dermatitis
p-Phenylenediamine acts as a pre-hapten, meaning it becomes an allergen only after chemical modification in the skin. This process can trigger an immune response leading to contact dermatitis.
References
- 1. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Phenylenediamine induces immediate contact allergy and non-histaminergic itch via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embibe.com [embibe.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Figure 3 from The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. | Semantic Scholar [semanticscholar.org]
- 8. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
